N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14775374
Molecular Formula: C21H24ClN5O3
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24ClN5O3 |
|---|---|
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H24ClN5O3/c1-15(28)24-17-5-7-18(8-6-17)25-20(29)14-23-21(30)27-11-9-26(10-12-27)19-4-2-3-16(22)13-19/h2-8,13H,9-12,14H2,1H3,(H,23,30)(H,24,28)(H,25,29) |
| Standard InChI Key | TUIYZRQJQKOUDU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide, reflects its intricate structure . The piperazine ring serves as the central scaffold, with a 3-chlorophenyl group at the 4-position and a carboxamide linkage connecting to a glycinamide moiety. The glycinamide branch further incorporates a 4-acetamidoaniline group, introducing hydrogen-bonding capabilities critical for molecular interactions.
Key Functional Groups:
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Piperazine core: A six-membered ring with two nitrogen atoms, enabling conformational flexibility and hydrogen bonding .
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3-Chlorophenyl group: A hydrophobic aromatic substituent with potential halogen-bonding interactions.
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Carboxamide linkage: Enhances solubility and participates in target binding via dipole interactions.
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Acetamidoaniline moiety: Provides hydrogen-bond donors and acceptors for substrate recognition.
Molecular Properties
The compound’s molecular formula is , with a molecular weight of 429.9 g/mol . Its SMILES string, CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl, illustrates the connectivity of functional groups . The InChIKey TUIYZRQJQKOUDU-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .
Table 1: Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence, typically starting with the functionalization of the piperazine ring. According to VulcanChem, key steps include:
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Piperazine Substitution: Introducing the 3-chlorophenyl group via nucleophilic aromatic substitution under basic conditions.
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Carboxamide Formation: Coupling the piperazine intermediate with chloroacetyl chloride, followed by reaction with 4-acetamidoaniline to form the glycinamide branch.
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Purification: Chromatographic techniques (e.g., silica gel) isolate the product, with yields optimized by controlling temperature (40–60°C) and solvent polarity (dichloromethane/ethanol mixtures).
Stability and Reactivity
The compound’s stability is influenced by its functional groups:
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The piperazine ring is prone to oxidation, requiring inert atmospheres during synthesis.
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The carboxamide linkage may undergo hydrolysis under strongly acidic or basic conditions, limiting its oral bioavailability.
Analytical Characterization
Spectroscopic Data
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NMR: NMR (DMSO-d6) reveals peaks at δ 2.1 ppm (acetamido methyl), δ 3.4–3.8 ppm (piperazine protons), and δ 7.2–7.6 ppm (aromatic protons).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 430.9 [M+H]+.
Comparative Analysis with Structural Analogs
Table 2: Comparison with Piperazine Derivatives
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